molecular formula C15H12BrN5OS B4314558 4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B4314558
M. Wt: 390.3 g/mol
InChI Key: QNILFSFMHJGDNV-UHFFFAOYSA-N
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Description

4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrano[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and aldehydes.

    Introduction of the bromo group: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylsulfanyl group addition: This step might involve the use of methylthiolating agents like methyl iodide in the presence of a base.

    Cyanide group incorporation: The cyanide group can be introduced using cyanating agents such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromo and amino groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diamino-5-phenyl-2-methylsulfanyl-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide: Lacks the bromo group.

    4,7-Diamino-5-(4-chlorophenyl)-2-methylsulfanyl-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide: Contains a chloro group instead of a bromo group.

    4,7-Diamino-5-(4-methylphenyl)-2-methylsulfanyl-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide: Contains a methyl group instead of a bromo group.

Uniqueness

The presence of the bromo group in 4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.

Properties

IUPAC Name

4,7-diamino-5-(4-bromophenyl)-2-methylsulfanyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c1-23-15-20-12(18)11-10(7-2-4-8(16)5-3-7)9(6-17)13(19)22-14(11)21-15/h2-5,10H,19H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILFSFMHJGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 2
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4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 3
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4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 4
4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 5
4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
4,7-DIAMINO-5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

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